molecular formula C10H10O4 B6619425 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid CAS No. 1551246-61-7

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

Cat. No.: B6619425
CAS No.: 1551246-61-7
M. Wt: 194.18 g/mol
InChI Key: ZJXTYXZCMOXIQM-UHFFFAOYSA-N
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Description

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position and an acetic acid moiety at the 3rd position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been studied for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 7th position and the acetic acid moiety at the 3rd position differentiates it from other benzofuran derivatives and contributes to its specific activities and applications .

Properties

IUPAC Name

2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXTYXZCMOXIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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